molecular formula C8H8INS B1585880 3-Methylbenzothiazolium iodide CAS No. 2786-31-4

3-Methylbenzothiazolium iodide

Cat. No.: B1585880
CAS No.: 2786-31-4
M. Wt: 277.13 g/mol
InChI Key: SGYIRNXZLWJMCR-UHFFFAOYSA-M
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Description

3-Methylbenzothiazolium iodide is an organic compound with the molecular formula C₈H₈INS. It is a derivative of benzothiazole, where a methyl group is attached to the nitrogen atom, and an iodide ion is associated with the positively charged nitrogen. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbenzothiazolium iodide can be synthesized through the reaction of 3-methylbenzothiazole with methyl iodide. The reaction typically occurs in an organic solvent such as acetone or ethanol, under reflux conditions. The general reaction is as follows:

C7H7NS+CH3IC8H8INS\text{C}_7\text{H}_7\text{NS} + \text{CH}_3\text{I} \rightarrow \text{C}_8\text{H}_8\text{INS} C7​H7​NS+CH3​I→C8​H8​INS

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzothiazolium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivative.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include 3-methylbenzothiazolium hydroxide, 3-methylbenzothiazolium cyanide, and 3-methylbenzothiazolium thiolate.

    Oxidation: Products include 3-methylbenzothiazolium sulfoxide and 3-methylbenzothiazolium sulfone.

    Reduction: The major product is 3-methylthiazoline.

Scientific Research Applications

3-Methylbenzothiazolium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex benzothiazole derivatives. It also serves as a catalyst in certain organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-Methylbenzothiazolium iodide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The positively charged nitrogen in the benzothiazolium ring plays a crucial role in its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazolium iodide
  • 2-Methylbenzothiazolium iodide
  • 4-Methylbenzothiazolium iodide

Uniqueness

3-Methylbenzothiazolium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other methyl-substituted benzothiazolium iodides, it exhibits different reactivity and interaction profiles with molecular targets .

Properties

IUPAC Name

3-methyl-1,3-benzothiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8NS.HI/c1-9-6-10-8-5-3-2-4-7(8)9;/h2-6H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYIRNXZLWJMCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CSC2=CC=CC=C21.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883892
Record name Benzothiazolium, 3-methyl-, iodide (1:1)
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Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2786-31-4
Record name Benzothiazolium, 3-methyl-, iodide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbenzothiazolium iodide
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Record name Benzothiazolium, 3-methyl-, iodide (1:1)
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Record name Benzothiazolium, 3-methyl-, iodide (1:1)
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Record name 3-methylbenzothiazolium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-Methylbenzothiazolium iodide influence its reactivity with nucleophiles?

A: this compound exhibits intriguing reactivity with nucleophiles due to its unique structure. Research suggests that it can form complex salt-like intermediates before undergoing nucleophilic substitution. [] These reactions often target the carbon atom at the heart of the dithiocarbamate system within the molecule. Further investigations have compared its reactivity with similar compounds like 2-methylthio-3-methylbenzothiazolium iodide and 2-dimethylamino-3-methylbenzothiazolium perchlorate to elucidate the impact of structural variations on reaction pathways and product formation. []

Q2: What is the impact of π-electron conjugation on the NMR chemical shifts in push-pull benzothiazolium salts like this compound?

A: Studies utilizing NMR spectroscopy and Density Functional Theory (DFT) calculations reveal a strong correlation between the degree of π-electron conjugation and the ¹⁵N, ¹³C, and ¹H NMR chemical shifts in push-pull benzothiazolium salts, including this compound. [, ] Specifically, the quaternary benzothiazolium nitrogen exhibits significant shielding, with chemical shifts ranging from -241.3 to -201.9 ppm, compared to the parent this compound at -183.8 ppm. [] The extent of this shielding effect directly correlates with the length and composition of the π-conjugated bridge within the molecule.

Q3: Can you describe the crystal structure of (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide monohydrate?

A: X-ray crystallography studies provide detailed insights into the crystal structure of (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide monohydrate. [] This compound features a nearly planar benzothiazolium ring system with a minimal dihedral angle (1.16°) relative to the thiophene ring. Notably, a complex three-dimensional supramolecular network is formed within the crystal lattice due to classical O—H⋯O, O—H⋯I hydrogen bonds, and weaker C—H⋯O interactions between cations, anions, and water molecules. Additionally, π–π stacking interactions are observed between adjacent cations' thiazole rings. []

Q4: How does this compound interact with 1,4-dihydronicotinamide?

A: this compound, alongside its structural analogue Thiamine (Vitamin B1), acts as an imine substrate in reactions with 1-benzyl-1,4-dihydropyridine. [] This interaction facilitates the reduction of the imino group to an amine, occurring readily at room temperature. This finding highlights the potential of this compound and related compounds as model systems for studying imine reduction mechanisms. []

Q5: Are there any computational chemistry studies on benzothiazolium salts like this compound?

A: Yes, researchers have employed computational chemistry approaches, particularly DFT calculations, to investigate benzothiazolium salts, including this compound. [] These studies focused on predicting and understanding the ¹⁵N NMR chemical shifts. Notably, employing hybrid exchange-correlation functionals within the DFT framework, coupled with a polarizable continuum model (PCM) to account for solvent effects and explicit consideration of hydrogen bonding, yielded improved agreement between calculated and experimental chemical shifts. []

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